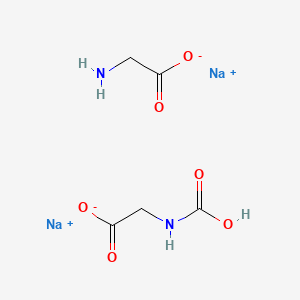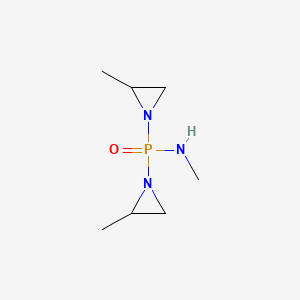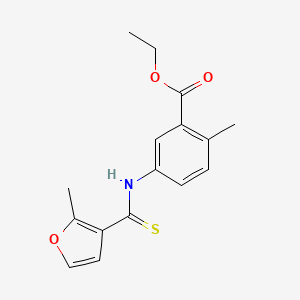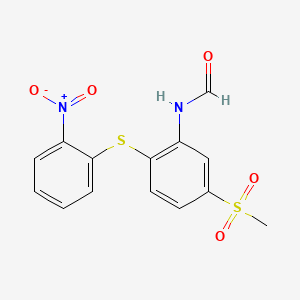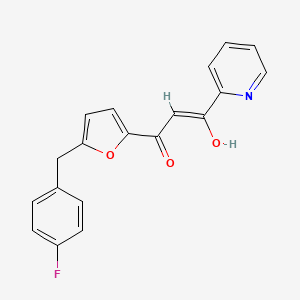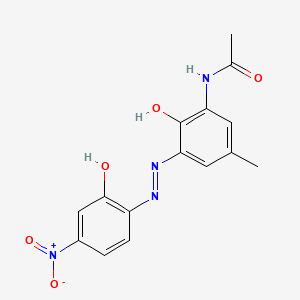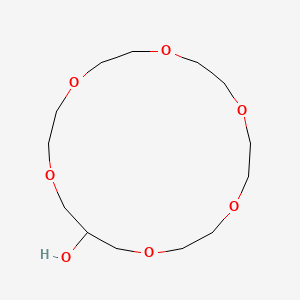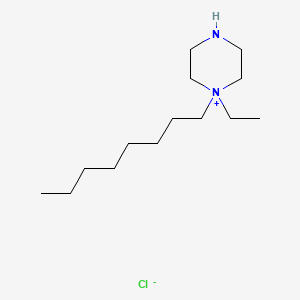
1-Ethyl-1-octylpiperazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-octylpiperazinium chloride is a chemical compound with the molecular formula C14H31N2Cl. It is a member of the piperazinium family, characterized by the presence of a piperazine ring substituted with ethyl and octyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-octylpiperazinium chloride typically involves the alkylation of piperazine. The process begins with the reaction of piperazine with ethyl chloride to form 1-ethylpiperazine. This intermediate is then further reacted with octyl chloride to yield this compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-octylpiperazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the piperazine ring .
Scientific Research Applications
1-Ethyl-1-octylpiperazinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-Ethyl-1-octylpiperazinium chloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in organic synthesis and industrial processes.
1-Propyl-3-methylimidazolium chloride: Used in the preparation of nanocellulose and other materials.
1-Butyl-3-methylimidazolium chloride: Known for its use as a solvent in various chemical reactions
Uniqueness: 1-Ethyl-1-octylpiperazinium chloride is unique due to its specific alkyl chain length and the presence of both ethyl and octyl groups. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
109043-14-3 |
|---|---|
Molecular Formula |
C14H31ClN2 |
Molecular Weight |
262.86 g/mol |
IUPAC Name |
1-ethyl-1-octylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C14H31N2.ClH/c1-3-5-6-7-8-9-12-16(4-2)13-10-15-11-14-16;/h15H,3-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GOWQLDZDZAIJLI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1(CCNCC1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


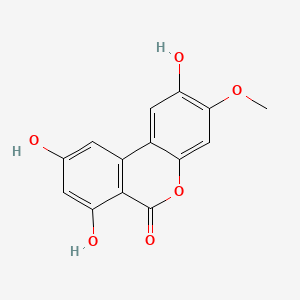
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

